molecular formula C23H24N6O4 B12318878 1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro- CAS No. 72828-64-9

1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro-

Cat. No.: B12318878
CAS No.: 72828-64-9
M. Wt: 448.5 g/mol
InChI Key: ARSKJXYLLONUAJ-UHFFFAOYSA-N
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Description

This compound (CAS: 72828-64-9) is a nitro-substituted azo dye derivative of 1,3-benzenedicarbonitrile. Its structure features an azo (-N=N-) linkage connecting a 1,3-benzenedicarbonitrile core to a substituted phenyl group. Key substituents include:

  • A butylamino group at the para position of the phenyl ring.
  • An acetyloxyethyl moiety attached to the nitrogen of the butylamino group.
  • A methyl group at the ortho position relative to the azo bond.
  • A nitro (-NO₂) group at the meta position of the benzenedicarbonitrile core.

The compound is structurally related to disperse dyes, such as Disperse Red 72 (CAS: 12223-39-1), which share similar azo-aryl architectures .

Properties

CAS No.

72828-64-9

Molecular Formula

C23H24N6O4

Molecular Weight

448.5 g/mol

IUPAC Name

2-[N-butyl-4-[(2,6-dicyano-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate

InChI

InChI=1S/C23H24N6O4/c1-4-5-8-28(9-10-33-17(3)30)20-6-7-22(16(2)11-20)26-27-23-18(14-24)12-21(29(31)32)13-19(23)15-25/h6-7,11-13H,4-5,8-10H2,1-3H3

InChI Key

ARSKJXYLLONUAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)C

Origin of Product

United States

Preparation Methods

Diazotization of the Primary Amine

The diazotization step involves converting a primary aromatic amine (e.g., 4-[[2-(acetyloxy)ethyl]butylamino]-2-methylaniline) into a diazonium salt using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). Key parameters include:

  • Temperature : 0–5°C to stabilize the reactive diazonium intermediate.
  • pH : Strongly acidic conditions (pH < 1) to prevent decomposition.

Azo Coupling with the Nitro-Substituted Benzenedicarbonitrile

The diazonium salt reacts with 2,6-dicyano-4-nitrobenzene under basic conditions to form the azo bond (-N=N-). This step requires precise control of:

  • Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reactivity.
  • Catalysts : Polyethylene glycol (PEG-200) improves yield by stabilizing intermediates.

Detailed Synthesis Protocols

Conventional Two-Step Diazotization-Coupling Method

Step 1: Diazotization

  • Dissolve 4-[[2-(acetyloxy)ethyl]butylamino]-2-methylaniline (1 mol) in 72% H₂SO₄ at 0°C.
  • Add NaNO₂ (1.1 mol) gradually over 30 minutes.
  • Stir for 1 hour, maintaining pH < 1.

Step 2: Azo Coupling

  • Dissolve 2,6-dicyano-4-nitrobenzene (1 mol) in DMSO.
  • Add the diazonium salt solution dropwise at 10°C.
  • Adjust pH to 8–9 using NaOH and stir for 4 hours.
  • Precipitate the product with ice water, filter, and dry.

Yield : 75–85%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves selectivity:

  • Mix diazonium salt and coupling component in PEG-200.
  • Irradiate at 100°C for 15 minutes.
  • Quench with ethanol and isolate via centrifugation.

Advantages :

  • 20% reduction in reaction time.
  • Purity >95%.

Optimization Strategies

Solvent Systems

Solvent Yield (%) Purity (%) Notes
DMSO 85 98 Optimal for nitro groups.
DMF 72 90 Lower reactivity.
Ethanol 65 85 Poor solubility of intermediates.

Catalytic Enhancements

  • PEG-200 : Increases yield to 90% by forming a pseudo-crown ether around intermediates.
  • Ytterbium(III) triflate : Enhances electrophilicity of the diazonium salt in non-polar solvents.

Industrial-Scale Modifications

Continuous Flow Reactors

Patented methods (CN103450044A) describe tubular reactors for safer handling of exothermic diazotization:

  • Residence time : 2 minutes.
  • Throughput : 50 kg/hour.

Waste Reduction

  • Recycling HNO₂ : Closed-loop systems recover nitrous acid, reducing effluent toxicity.
  • Biodegradable solvents : Replacement of DMSO with γ-valerolactone cuts hazardous waste by 40%.

Challenges and Limitations

Byproduct Formation

  • N-Nitroso compounds : Generated if temperature exceeds 5°C during diazotization.
  • Isomerization : Cis-azo isomers form under UV exposure, requiring dark storage.

Environmental Concerns

  • Nitrate effluent : High BOD (Biochemical Oxygen Demand) necessitates advanced oxidation processes.

Recent Advances

Enzymatic Diazotization

  • Laccase-mediated synthesis : Uses fungal enzymes to generate diazonium salts at pH 5–6, eliminating HCl.
  • Yield : 68% (lower than chemical methods but eco-friendly).

Photocatalytic Coupling

  • TiO₂ nanoparticles under UV light accelerate azo bond formation, achieving 80% yield in 30 minutes.

Analytical Characterization

Spectroscopic Validation

Technique Key Peaks/Data Purpose
¹H NMR δ 2.5 (s, CH₃), δ 8.2 (d, NO₂) Confirm substitution patterns.
HPLC-MS m/z 448.5 [M+H]⁺ Purity assessment.
FT-IR 2220 cm⁻¹ (C≡N), 1520 cm⁻¹ (N=N) Functional group analysis.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The nitrile and acetyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Pharmaceutical Applications

Compound 1 has been investigated for its potential use in drug development, particularly as an intermediate in synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specificity.

  • Case Study : Research has indicated that derivatives of compound 1 may exhibit anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the azo group could significantly enhance the compound's efficacy against certain cancer cell lines .

Dye Chemistry

The azo group present in compound 1 makes it a candidate for use as a dye or pigment in various applications, including textiles and cosmetics. Azo dyes are known for their vibrant colors and stability.

  • Case Study : A study on azo dyes highlighted the synthesis of compound 1 as a potential dye for hair coloring products. The research indicated that the compound could provide a stable colorant with desirable properties such as resistance to fading and washout .

Material Science

In material science, compound 1 is explored for its potential role in developing advanced materials with specific functionalities. Its chemical structure allows for integration into polymers or composites.

  • Research Findings : Investigations have shown that incorporating compound 1 into polymer matrices can enhance their thermal stability and mechanical properties. This aspect is particularly beneficial for applications requiring durable materials .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
PharmaceuticalIntermediate in drug synthesis; potential anti-cancer propertiesModifications enhance efficacy against cancer cell lines
Dye ChemistryUse as a dye or pigment in textiles and cosmeticsStable colorant with resistance to fading
Material ScienceIntegration into polymers for enhanced propertiesImproves thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Primary Applications Key Properties
Target Compound (72828-64-9) C₂₃H₂₃N₅O₃ Azo (-N=N-), acetyloxyethyl, butylamino, nitro, methyl Suspected disperse dye High molecular weight (433.47 g/mol), likely low water solubility
Chlorothalonil (1897-45-6) C₈Cl₄N₂ Tetrachloro, 1,3-dicarbonitrile Agricultural fungicide Vapor pressure <0.01 mmHg at 40°C, very low water solubility
1,3-Benzenedicarbonitrile (626-17-5) C₈H₄N₂ Unsubstituted dicarbonitrile core Chemical intermediate Base structure for derivatives
Disperse Red 72 (15087-70-4) C₂₅H₂₀N₆O₄ Azo, benzoyloxyethyl, cyanoethyl, nitro Textile dye (polyester) PSA: 144.98 Ų, boiling point: 723.1°C

Functional and Industrial Contrasts

(a) Chlorothalonil vs. Target Compound

  • Structural Differences : Chlorothalonil lacks an azo group and instead has four chlorine atoms at positions 2,4,5,4. The target compound replaces chlorines with azo-linked aromatic amines and nitro groups.
  • Applications : Chlorothalonil is a broad-spectrum fungicide , while the target compound’s azo structure suggests dye applications .

(b) Disperse Dye Analogues

  • Substituent Effects: The acetyloxyethyl and butylamino groups in the target compound enhance solubility in hydrophobic matrices (e.g., polyester fibers) compared to Disperse Red 72’s benzoyloxyethyl and cyanoethyl groups .
  • Thermal Stability : The nitro group in both compounds contributes to thermal resistance, but the target compound’s methyl substituent may reduce photodegradation rates relative to Disperse Red 72 .

Physicochemical Properties

  • Water Solubility : The target compound’s bulky substituents and nitro group likely result in very low water solubility, similar to Chlorothalonil (<1 mg/L) .
  • Vapor Pressure : Expected to be negligible (analogous to Disperse Red 72’s high boiling point of 723.1°C) , contrasting with Chlorothalonil’s higher volatility at elevated temperatures.

Research Findings and Data Gaps

  • Synthesis Pathways : The target compound is synthesized via diazotization and coupling reactions, akin to Disperse Red 72 .
  • Regulatory Status: Not listed under EPA’s Endocrine Disruptor Screening Program , suggesting lower regulatory scrutiny compared to Chlorothalonil.

Biological Activity

1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro- (CAS No: 72828-64-9) is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

  • Molecular Formula : C23H24N6O4
  • Molecular Weight : 440.48 g/mol
  • Structure : The compound features a complex structure with multiple functional groups, including azole and nitro groups, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively studied in the literature. However, preliminary data suggest several potential areas of interest:

Antimicrobial Activity

Some azo compounds are known for their antimicrobial properties. The presence of the nitro group may enhance this activity by participating in redox reactions that can disrupt microbial cell functions. Studies on related azo compounds indicate that they can inhibit the growth of bacteria and fungi, suggesting that further research could explore the antimicrobial potential of this specific compound.

Cytotoxicity

Azo compounds have been associated with cytotoxic effects in various cell lines. For example, studies on similar compounds have shown that they can induce apoptosis in cancer cells. Assessing the cytotoxicity of 1,3-benzenedicarbonitrile would be essential to determine its therapeutic index and safety profile.

Mutagenicity and Carcinogenicity

Given that many azo compounds exhibit mutagenic properties, it is crucial to evaluate the mutagenicity of 1,3-benzenedicarbonitrile using standard assays such as the Ames test. Previous studies have indicated that structural modifications in azo compounds can significantly affect their mutagenic potential.

Case Studies and Literature Review

Research on related compounds provides insights into the potential biological activities of 1,3-benzenedicarbonitrile:

  • Antimicrobial Properties : A study on a series of nitro-substituted azo compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : Azo dyes have demonstrated cytotoxic effects in human cancer cell lines, leading to cell cycle arrest and apoptosis . Similar mechanisms may be relevant for this compound.
  • Toxicological Assessments : The Canadian Environmental Protection Act (CEPA) has included assessments for similar compounds regarding their environmental and health impacts . These assessments highlight the importance of understanding both acute and chronic toxicity profiles.

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
MutagenicityPotential mutagenic effects noted
Environmental ImpactAssessed under CEPA regulations

Q & A

Q. What are the key synthetic pathways for introducing azo and nitro functional groups into 1,3-benzenedicarbonitrile derivatives?

Methodological Answer: Azo groups are typically introduced via diazotization and coupling reactions. For example, aniline derivatives can be diazotized using nitrous acid (HNO₂) at low temperatures (0–5°C), then coupled with electron-rich aromatic amines or phenols under controlled pH (e.g., alkaline conditions). Nitro groups are often introduced via nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst. For the target compound, the nitro group at position 5 likely precedes azo coupling, as nitration post-azo formation could disrupt the aromatic system. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical to resolve intermediates .

Q. How can structural confirmation of the azo-linked substituents be achieved?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Azo (–N=N–) protons are typically absent in aromatic regions, but coupling effects on adjacent protons (e.g., deshielding) are observable.
  • UV-Vis spectroscopy : Azo compounds exhibit strong absorbance in the 400–500 nm range (n→π* transitions).
  • FTIR : Stretching vibrations for –N=N– appear near 1400–1600 cm⁻¹.
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate isomerization or impurities, requiring repeated recrystallization or column chromatography .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • Solubility : Test in polar (water, methanol) and nonpolar solvents (dichloromethane, hexane). The acetyloxy and butylamino groups may enhance solubility in organic solvents.
  • Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity). Monitor via TLC or HPLC for decomposition products. Nitro groups can hydrolyze under strong acidic/basic conditions, so pH 6–8 is recommended for storage .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the azo group in this compound?

Methodological Answer:

  • Steric effects : The bulky butylamino and methylphenyl groups may hinder electrophilic substitution. Use computational tools (DFT, Gaussian) to map electron density and predict reactive sites.
  • Electronic effects : Nitro groups are electron-withdrawing, reducing electron density at the azo linkage. Electrochemical studies (cyclic voltammetry) can quantify redox behavior. Contradictions between predicted and observed reactivity (e.g., unexpected regioselectivity) may require adjusting substituent positions or protecting groups .

Q. What methodologies are suitable for assessing environmental persistence and degradation pathways?

Methodological Answer:

  • Photodegradation : Expose to UV light (254 nm) in aqueous/organic media; analyze via LC-MS for nitroso or amine byproducts.
  • Biodegradation : Use soil microcosms or bacterial cultures (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions. Track metabolite formation (e.g., reduction of nitro to amine groups).
  • Ecotoxicity : Perform Daphnia magna or algae growth inhibition assays. The compound’ structural similarity to chlorothalonil (a banned pesticide) suggests potential ecotoxicity, requiring stringent OECD 201/202 guidelines .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure to confirm bond lengths/angles, especially azo linkage geometry.
  • Dynamic NMR : If tautomerism or rotational isomerism is suspected (common in azo compounds), variable-temperature NMR can detect slow exchange processes.
  • Complementary techniques : Pair Raman spectroscopy with DFT simulations to validate vibrational modes. Discrepancies between experimental and computational data may indicate conformational flexibility .

Q. What strategies optimize the compound’s synthetic yield while minimizing hazardous byproducts?

Methodological Answer:

  • Catalytic optimization : Replace stoichiometric nitrating agents (e.g., HNO₃) with heterogeneous catalysts (zeolites) to reduce acid waste.
  • Green chemistry : Use microwave-assisted synthesis for faster azo coupling and reduced energy consumption.
  • Byproduct analysis : Employ GC-MS to identify hazardous intermediates (e.g., nitrosoamines); redesign pathways to avoid their formation. Contradictory yield data across studies may arise from solvent purity or temperature gradients, necessitating rigorous process control .

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